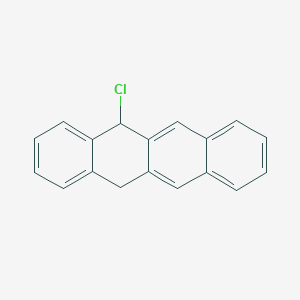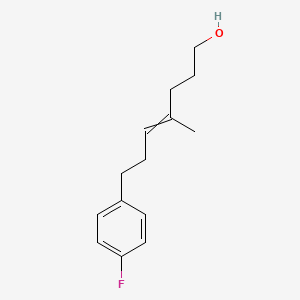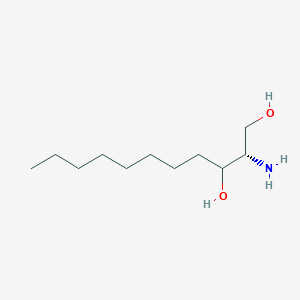
N-(5-Fluoro-2,4-dinitrophenyl)-D-alanyl-(3S)-3-methyl-L-glutamic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-Fluoro-2,4-dinitrophenyl)-D-alanyl-(3S)-3-methyl-L-glutamic acid is a complex organic compound known for its unique chemical properties and applications in various scientific fields. This compound is characterized by the presence of a fluoro-dinitrophenyl group, which imparts distinct reactivity and functionality.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Fluoro-2,4-dinitrophenyl)-D-alanyl-(3S)-3-methyl-L-glutamic acid typically involves the reaction of 5-fluoro-2,4-dinitrobenzene with D-alanine and (3S)-3-methyl-L-glutamic acid. The reaction is carried out under alkaline conditions, often using sodium bicarbonate as a base. The mixture is incubated at elevated temperatures (around 40-50°C) for a specific duration to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, pH, and reactant concentrations, to achieve high yield and purity. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the removal of impurities and isolation of the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
N-(5-Fluoro-2,4-dinitrophenyl)-D-alanyl-(3S)-3-methyl-L-glutamic acid undergoes various chemical reactions, including:
Substitution Reactions: The fluoro group can be substituted by nucleophiles under appropriate conditions.
Reduction Reactions: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation, leading to the formation of different oxidation states of the nitro groups.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Major Products Formed
Substitution: Formation of substituted derivatives with different functional groups.
Reduction: Formation of amino derivatives.
Oxidation: Formation of higher oxidation state compounds.
Wissenschaftliche Forschungsanwendungen
N-(5-Fluoro-2,4-dinitrophenyl)-D-alanyl-(3S)-3-methyl-L-glutamic acid has diverse applications in scientific research:
Chemistry: Used as a reagent for the derivatization of amino acids and peptides, facilitating their analysis by HPLC and mass spectrometry.
Biology: Employed in the study of enzyme kinetics and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the synthesis of complex organic molecules and as a standard in analytical chemistry.
Wirkmechanismus
The mechanism of action of N-(5-Fluoro-2,4-dinitrophenyl)-D-alanyl-(3S)-3-methyl-L-glutamic acid involves its interaction with specific molecular targets. The fluoro-dinitrophenyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This interaction is crucial in studying enzyme mechanisms and developing enzyme inhibitors .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Nalpha-(5-Fluoro-2,4-dinitrophenyl)-L-alaninamide: Known for its use in HPLC labeling and analysis of amino acids.
Nalpha-(5-Fluoro-2,4-dinitrophenyl)-D-leucinamide: Used for chiral derivatization and analysis of amino acids.
Uniqueness
N-(5-Fluoro-2,4-dinitrophenyl)-D-alanyl-(3S)-3-methyl-L-glutamic acid is unique due to its specific combination of functional groups, which imparts distinct reactivity and applications. Its ability to form stable derivatives with amino acids and peptides makes it valuable in analytical and biochemical research .
Eigenschaften
CAS-Nummer |
922191-81-9 |
|---|---|
Molekularformel |
C15H17FN4O9 |
Molekulargewicht |
416.31 g/mol |
IUPAC-Name |
(2S,3S)-2-[[(2R)-2-(5-fluoro-2,4-dinitroanilino)propanoyl]amino]-3-methylpentanedioic acid |
InChI |
InChI=1S/C15H17FN4O9/c1-6(3-12(21)22)13(15(24)25)18-14(23)7(2)17-9-4-8(16)10(19(26)27)5-11(9)20(28)29/h4-7,13,17H,3H2,1-2H3,(H,18,23)(H,21,22)(H,24,25)/t6-,7+,13-/m0/s1 |
InChI-Schlüssel |
FZWOMZRMWKKVQX-NFNXHLSSSA-N |
Isomerische SMILES |
C[C@@H](CC(=O)O)[C@@H](C(=O)O)NC(=O)[C@@H](C)NC1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])F |
Kanonische SMILES |
CC(CC(=O)O)C(C(=O)O)NC(=O)C(C)NC1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-{(E)-[(4-Cyanatophenyl)imino]methyl}phenyl cyanate](/img/structure/B14177833.png)

![2H,5H-[1,3]Dithiolo[4,5-c]pyrrole](/img/structure/B14177838.png)
![3H-1,2,4-Dithiazol-5-amine, 3-[(2,4-diethoxyphenyl)imino]-N-phenyl-](/img/structure/B14177842.png)
![2,7,9-Tri([1,1'-biphenyl]-4-yl)-9-(4-methylphenyl)-9H-fluorene](/img/structure/B14177846.png)
![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 4-(4-aminophenoxy)-, ethyl ester](/img/structure/B14177853.png)
![2-[4-(5-Phenyl-1,3,4-oxadiazol-2-yl)phenyl]pyridine](/img/structure/B14177861.png)
![2,6-Diazaspiro[4.5]decane,2-[(4-methoxyphenyl)methyl]-](/img/structure/B14177876.png)


![5-[(E)-(2,4-Dioxopentan-3-yl)diazenyl]naphthalene-1-sulfonic acid](/img/structure/B14177888.png)


